molecular formula C13H15NO3 B3406005 (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 1820575-90-3

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No.: B3406005
CAS No.: 1820575-90-3
M. Wt: 233.26 g/mol
InChI Key: AHVBATBBFVYBGJ-CMPLNLGQSA-N
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Description

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of chiral centers at positions 2 and 3 adds to its complexity and potential for enantioselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired chiral product .

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of engineered bacteria containing the necessary enzymes can facilitate the production process, making it more efficient and environmentally friendly. The process typically includes the preparation of a suspension of resting cells, ultrasonic disruption to obtain cell supernatant, and mixing with the substrate and cofactors for the reduction reaction .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity in chemical reactions. Its piperidine ring structure also makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVBATBBFVYBGJ-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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